molecular formula C23H21N7O2 B15043807 2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol

2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol

Cat. No.: B15043807
M. Wt: 427.5 g/mol
InChI Key: PSWXKDSWSQLGGJ-BUVRLJJBSA-N
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Description

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-METHOXYPHENOL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring, phenylamino groups, and a methoxyphenol moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-METHOXYPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Triazine Ring: This step involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions to form the triazine ring.

    Introduction of Phenylamino Groups: The triazine ring is then reacted with phenylamine to introduce phenylamino groups at specific positions.

    Hydrazone Formation: The intermediate compound is further reacted with hydrazine derivatives to form the hydrazone linkage.

    Final Coupling: The final step involves coupling the hydrazone intermediate with 4-methoxyphenol under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-METHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-METHOXYPHENOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE: Another triazine derivative with similar structural features.

    4,4’,4’'-(1,3,5-TRIAZINE-2,4,6-TRIYL)TRIANILINE: A compound with a triazine core and multiple aniline groups.

Uniqueness

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-METHOXYPHENOL is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its diverse applications in various fields of research further highlight its significance.

Properties

Molecular Formula

C23H21N7O2

Molecular Weight

427.5 g/mol

IUPAC Name

2-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-4-methoxyphenol

InChI

InChI=1S/C23H21N7O2/c1-32-19-12-13-20(31)16(14-19)15-24-30-23-28-21(25-17-8-4-2-5-9-17)27-22(29-23)26-18-10-6-3-7-11-18/h2-15,31H,1H3,(H3,25,26,27,28,29,30)/b24-15+

InChI Key

PSWXKDSWSQLGGJ-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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